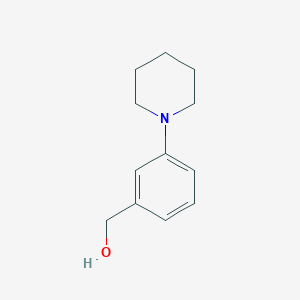

(3-Piperidinophenyl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(3-piperidin-1-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-11-5-4-6-12(9-11)13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNESBVGXCDQHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428155 | |

| Record name | (3-piperidinophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-58-6 | |

| Record name | (3-piperidinophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Piperidinophenyl Methanol and Analogues

Retrosynthetic Analysis of the (3-Piperidinophenyl)methanol Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.org This process involves breaking bonds and converting functional groups to identify potential synthetic pathways. airitilibrary.com For this compound, two primary disconnections are most logical.

Route A: C-N Bond Disconnection The most apparent retrosynthetic step is the disconnection of the aryl C-N bond. This approach is based on well-established cross-coupling reactions.

Transform: Aryl Amination.

Synthons: This disconnection yields a 3-(hydroxymethyl)phenyl cation synthon and a piperidine (B6355638) anion synthon, or more practically, a 3-halobenzyl alcohol and piperidine.

Starting Materials: The synthetic equivalents for this disconnection would be piperidine and a suitably functionalized benzene (B151609) ring, such as 3-bromobenzyl alcohol or 3-iodobenzyl alcohol. An alternative is to start with 3-bromobenzaldehyde (B42254), where the aldehyde is later reduced to the required alcohol.

Route B: C-C Bond Disconnection (via Functional Group Interconversion) An alternative approach involves an initial functional group interconversion (FGI) of the alcohol to a carbonyl group, followed by disconnection.

Transform (FGI): Oxidation. This transforms the target alcohol into 3-(piperidin-1-yl)benzaldehyde.

Transform (C-N Disconnection): The aldehyde is then disconnected at the C-N bond, as in Route A.

Starting Materials: This pathway leads to 3-bromobenzaldehyde and piperidine as the key starting materials. The final step in the forward synthesis would be the reduction of the aldehyde to the primary alcohol.

These analyses suggest that the synthesis can be approached by either forming the C-N bond on a precursor already containing the alcohol (or a protected form) or by forming the C-N bond on an aldehyde precursor, followed by reduction.

Development and Optimization of Synthetic Pathways

Building on the retrosynthetic framework, several multi-step pathways can be designed and optimized. These routes often rely on catalytic systems and are increasingly designed with green chemistry principles in mind.

A common and practical synthesis builds upon the retrosynthetic analysis by employing a palladium-catalyzed C-N cross-coupling reaction, commonly known as the Buchwald-Hartwig amination.

A Typical Multi-Step Synthesis:

Reaction of 3-Bromobenzaldehyde with Piperidine: The synthesis can commence with 3-bromobenzaldehyde and piperidine. Using a palladium catalyst and a suitable phosphine (B1218219) ligand, the C-N bond is formed to yield 3-(piperidin-1-yl)benzaldehyde.

Reduction of the Aldehyde: The resulting aldehyde is then reduced to the target primary alcohol, this compound. This reduction is typically achieved with a mild reducing agent like sodium borohydride (B1222165) in a protic solvent such as methanol (B129727) or ethanol.

An alternative route involves the reaction of 3-aminobenzyl alcohol with 1,5-dibromopentane (B145557) under basic conditions to form the piperidine ring, though this method can be lower yielding due to potential side reactions.

Interactive Table: Multi-step Synthesis Example

| Step | Reaction | Key Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Buchwald-Hartwig Amination | 3-Bromobenzaldehyde, Piperidine, Pd Catalyst (e.g., Pd2(dba)3), Phosphine Ligand, Base (e.g., NaOt-Bu) | Formation of the crucial aryl C-N bond. |

| 2 | Carbonyl Reduction | 3-(Piperidin-1-yl)benzaldehyde, Sodium Borohydride (NaBH4), Methanol | Conversion of the intermediate aldehyde to the final primary alcohol. |

Catalysis is pivotal in the efficient synthesis of the this compound scaffold and its analogues. Different catalytic systems are employed for key transformations.

Palladium Catalysis for C-N Coupling: As mentioned, palladium-phosphine complexes are the cornerstone for the Buchwald-Hartwig amination, enabling the efficient formation of the bond between the phenyl ring and the piperidine nitrogen. The choice of ligand is critical for optimizing reaction yield and scope.

Rhodium Catalysis for Piperidine Ring Synthesis: Modern methods allow for the asymmetric synthesis of complex piperidine structures. For instance, rhodium-catalyzed asymmetric reductive Heck reactions can couple arylboronic acids with dihydropyridines. organic-chemistry.orgtmc.edu This three-step sequence involves partial reduction of pyridine, Rh-catalyzed carbometalation, and a final reduction to furnish enantioenriched 3-substituted piperidines. tmc.edunih.gov This strategy is powerful for creating chiral analogues.

Catalytic Hydrogenation: In synthetic routes that generate the target molecule from a ketone precursor (e.g., via Friedel-Crafts acylation followed by a Grignard reaction), the final deprotection or reduction steps can employ catalytic hydrogenation. google.com For example, asymmetric catalytic hydrogenation using iridium or ruthenium complexes is a highly effective method for producing chiral alcohols from ketones. google.com

Interactive Table: Comparison of Catalytic Systems

| Catalyst Type | Reaction | Advantages | Relevance to Scaffold |

|---|---|---|---|

| Palladium-Phosphine Complexes | C-N Cross-Coupling | High efficiency, broad functional group tolerance. | Direct formation of the aryl-piperidine bond. |

| Rhodium-Chiral Ligand Complexes | Asymmetric Reductive Heck Reaction | High enantioselectivity, access to chiral piperidines. organic-chemistry.org | Synthesis of chiral 3-aryl piperidine analogues. |

| Ruthenium/Iridium Complexes | Asymmetric Hydrogenation | Excellent for stereoselective reduction of ketones to alcohols. google.com | Potential route to chiral this compound from a ketone precursor. |

Applying green chemistry principles to the synthesis of piperidine-containing molecules aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com

Use of Greener Solvents: Traditional syntheses often use volatile organic compounds. A greener approach would involve using solvents like methanol, ethanol, or water where possible. Methanol, for instance, is used as a solvent in catalytic hydrogenation and can also serve as a C1 source in certain methylation reactions. google.comrsc.org

Catalytic vs. Stoichiometric Reagents: The use of catalytic systems (e.g., palladium, rhodium) is inherently greener than using stoichiometric reagents, as it reduces the generation of chemical waste.

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product is a core green chemistry principle. One-pot reactions and multi-component reactions are effective strategies for improving atom economy. researchgate.net

Renewable Feedstocks: A long-term green chemistry goal is the synthesis of N-heterocycles like piperidine from renewable biomass. Recent research has demonstrated the synthesis of piperidine from furfural, a bio-based platform chemical, using specialized bimetallic catalysts. nih.gov

Chemical Modification and Derivatization Strategies

Once the core this compound scaffold is synthesized, it can be further modified to produce a library of structural analogues. These modifications can target the phenyl ring, the piperidine ring, or the methanol group.

Derivatization strategies allow for systematic exploration of structure-activity relationships in medicinal chemistry.

Phenyl Ring Modification: If the synthesis starts with a di-halogenated benzene derivative, one halogen can be used for coupling with piperidine, while the other remains as a handle for further reactions. For example, a remaining bromo or iodo substituent can undergo Suzuki coupling with arylboronic acids or Sonogashira coupling with terminal alkynes to introduce diverse substituents onto the phenyl ring. nih.govchemicalbook.com

Piperidine Ring Modification: Analogues can be created by using substituted piperidines in the initial coupling step. For example, using 4-methylpiperidine (B120128) would yield the corresponding methylated analogue. Alternatively, complex substituted piperidines can be synthesized through multi-step sequences, including cyclization and reduction reactions, before being coupled to the aromatic ring. nih.gov

Methanol Group Modification: The primary alcohol of this compound is a versatile functional group for derivatization. It can be easily converted to ethers via Williamson ether synthesis or to esters through reaction with acyl chlorides or carboxylic acids.

Interactive Table: Derivatization Strategies

| Modification Site | Reaction Type | Reagents | Resulting Analogue Type |

|---|---|---|---|

| Phenyl Ring | Suzuki Coupling | Arylboronic acids, Pd catalyst | Bi-aryl analogues |

| Phenyl Ring | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Aryl-alkyne analogues |

| Piperidine Ring | Initial Coupling | Substituted piperidines (e.g., 4-methylpiperidine) | Piperidine-substituted analogues |

| Methanol Group | Esterification | Acyl chlorides, base | Ester derivatives |

| Methanol Group | Etherification | Alkyl halides, base (e.g., NaH) | Ether derivatives |

Regioselective and Stereoselective Synthesis Considerations

The synthesis of this compound necessitates careful planning to ensure the correct placement of the piperidine group at the meta-position of the phenyl ring and to establish the desired chirality at the carbinol center. Researchers have explored various methodologies, broadly categorized into two main approaches: introduction of chirality via asymmetric reduction of a prochiral ketone or aldehyde, and resolution of a racemic mixture.

Asymmetric Reduction of Prochiral Precursors:

A prominent strategy for establishing the chiral center in this compound involves the asymmetric reduction of a corresponding prochiral ketone, (3-piperidinophenyl)methanone, or aldehyde, 3-piperidinobenzaldehyde (B1368240). This approach is highly attractive due to its potential for high enantiomeric excess (ee) and atom economy. The success of this method hinges on the selection of an appropriate chiral catalyst and reducing agent.

Commonly employed methods include catalytic hydrogenation and transfer hydrogenation using chiral transition metal complexes, often featuring rhodium, ruthenium, or iridium coordinated to chiral phosphine ligands. While specific examples for the direct asymmetric reduction of 3-piperidinobenzaldehyde are not extensively documented in readily available literature, the principles from analogous reductions of other substituted benzaldehydes and acetophenones are widely applicable.

For instance, the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in the presence of borane (B79455) reagents has proven effective for the enantioselective reduction of a wide range of ketones and aldehydes. The mechanism involves the formation of a chiral complex that directs the hydride delivery to one face of the carbonyl group, thereby inducing stereoselectivity.

Table 1: Representative Chiral Catalysts for Asymmetric Carbonyl Reduction

| Catalyst Type | Metal/Core | Typical Ligand | Application |

| Noyori-type Catalysts | Ruthenium | Chiral diphosphine/diamine ligands | Asymmetric hydrogenation of ketones |

| Chiral Rhodium Catalysts | Rhodium | Chiral phosphine ligands (e.g., BINAP) | Asymmetric hydrogenation of ketones and olefins |

| CBS Catalysts | Boron | Chiral oxazaborolidine | Asymmetric reduction of ketones with boranes |

The regioselectivity in this approach is typically established early in the synthetic sequence by starting with a commercially available 3-substituted benzene derivative, such as 3-bromobenzaldehyde or 3-nitrobenzaldehyde. The piperidine moiety can then be introduced via nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, prior to the asymmetric reduction step.

Kinetic and Dynamic Kinetic Resolution:

An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound. Kinetic resolution relies on the differential rate of reaction of the two enantiomers with a chiral resolving agent, often an enzyme. This method can provide access to one enantiomer in high purity, although the theoretical maximum yield is 50%.

Enzymatic kinetic resolution using lipases is a particularly powerful technique. Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia (PCL), can selectively acylate one enantiomer of an alcohol in the presence of an acyl donor, such as vinyl acetate. This results in the separation of the faster-reacting acylated enantiomer from the unreacted, slower-reacting enantiomer. The choice of lipase, solvent, and acyl donor is crucial for achieving high enantioselectivity.

Table 2: Common Lipases Used in Kinetic Resolution of Alcohols

| Lipase | Source Organism | Common Application |

| CAL-B (Novozym 435) | Candida antarctica | Resolution of a wide range of primary and secondary alcohols |

| PCL | Pseudomonas cepacia | Resolution of various alcohols and esters |

| CRL | Candida rugosa | Hydrolysis and esterification reactions |

Dynamic kinetic resolution (DKR) offers a significant advantage over standard kinetic resolution by allowing for a theoretical yield of 100% of a single enantiomer. In DKR, the less reactive enantiomer is continuously racemized in situ, feeding the kinetic resolution process. This is often achieved by combining an enzymatic resolution with a compatible chemical or metal-catalyzed racemization of the starting material.

Furthermore, chiral chromatography provides a powerful analytical and preparative method for separating enantiomers. Racemic this compound or its derivatives can be passed through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation.

Advanced Spectroscopic and Structural Elucidation of 3 Piperidinophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A full assignment requires a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For (3-Piperidinophenyl)methanol, the proton signals can be categorized into three main regions: the aromatic region (phenyl ring), the benzylic region (-CH₂OH), and the aliphatic region (piperidine ring).

The ¹³C NMR spectrum indicates the number of chemically distinct carbon environments. Based on the structure of this compound, nine distinct carbon signals are expected: four for the aromatic ring (due to symmetry), one for the benzylic carbon, and three for the piperidine (B6355638) ring (due to symmetry).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number(s) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1' | - | ~152.0 |

| C2' | ~6.9 (d) | ~116.0 |

| C3' | ~7.2 (t) | ~130.0 |

| C4' | ~6.8 (d) | ~115.0 |

| C5' | ~7.2 (t) | ~130.0 |

| C6' | ~6.9 (s) | ~120.0 |

| C7' (-CH₂OH) | ~4.6 (s) | ~65.0 |

| C2, C6 | ~3.2 (t) | ~50.0 |

| C3, C5 | ~1.7 (m) | ~26.0 |

| C4 | ~1.6 (m) | ~24.0 |

| OH | Variable (br s) | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are essential for assembling the molecular structure by revealing through-bond correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. Key expected correlations would include those between adjacent protons on the piperidine ring and adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would definitively link the proton signals in Table 1 to their corresponding carbon signals. For example, the benzylic proton signal around 4.6 ppm would show a cross-peak with the carbon signal around 65.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (2-3 bonds) between protons and carbons. It pieces the molecular puzzle together. For this compound, the most informative correlations would be from the benzylic protons (-CH₂OH) to the aromatic carbons (C1', C2', C6') and from the piperidine protons adjacent to the nitrogen (C2, C6) to the aromatic carbon C1', confirming the connection point of the piperidine ring to the phenyl group.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the confirmation of the molecular formula and offering structural clues through fragmentation patterns.

The molecular formula for this compound is C₁₂H₁₇NO. High-resolution mass spectrometry (HRMS) would confirm its exact mass. nih.gov

Monoisotopic Mass: 191.1310 g/mol nih.gov

Electron impact (EI) ionization would cause the molecular ion [M]⁺ to undergo fragmentation. The pattern of fragmentation provides a fingerprint that helps confirm the structure. Key fragmentation pathways for this molecule would likely involve the loss of stable neutral molecules or the formation of stable carbocations.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment | Notes |

| 191 | [C₁₂H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 174 | [M - OH]⁺ | Loss of hydroxyl radical |

| 173 | [M - H₂O]⁺ | Loss of water |

| 160 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical (benzylic cleavage) |

| 107 | [C₇H₇O]⁺ | Phenylmethanol fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

| 84 | [C₅H₁₀N]⁺ | Piperidine fragment ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The structure of this compound contains a hydroxyl group (-OH), a tertiary amine (within the piperidine ring), an aromatic ring, and aliphatic C-H bonds. Each of these groups has a characteristic absorption band.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (Piperidine, -CH₂) |

| 1600, 1475 | C=C stretch | Aromatic Ring |

| 1260-1000 | C-O stretch | Alcohol |

| 1250-1020 | C-N stretch | Tertiary Amine |

| 890-690 | C-H bend | Aromatic (out-of-plane) |

The broadness of the O-H stretching band is indicative of hydrogen bonding. docbrown.info The specific pattern of the aromatic C-H bending bands can provide information about the substitution pattern on the phenyl ring.

X-ray Crystallography for Solid-State Structure Determination

While NMR, MS, and IR can collectively provide a definitive solution structure, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional arrangement in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal:

The exact conformation of the piperidine ring (e.g., chair, boat).

The rotational orientation of the phenyl ring relative to the piperidine and methanol (B129727) groups.

Intermolecular interactions in the crystal lattice, such as hydrogen bonds involving the hydroxyl group, which dictate the crystal packing.

Currently, there are no publicly available crystal structures for this specific compound in crystallographic databases. Such an analysis would be the final, definitive piece of evidence for its solid-state structure.

Computational Chemistry and Theoretical Studies of 3 Piperidinophenyl Methanol

Molecular Orbital Theory and Electronic Structure Calculations

Molecular Orbital (MO) theory forms the bedrock of modern electronic structure calculations, offering a framework to understand the distribution and energy of electrons within a molecule. These calculations are crucial for predicting a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the ground-state electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction.

For (3-Piperidinophenyl)methanol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to optimize the molecular geometry. nih.gov This process identifies the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. Key geometric parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated.

Furthermore, DFT provides access to crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

Table 1: Representative DFT-Calculated Properties for a Phenylpiperidine Analog (Note: Data is illustrative and based on typical values for similar N-arylpiperidine systems due to the absence of specific published data for this compound.)

| Property | Calculated Value |

| Total Energy (Hartree) | -558.123 |

| HOMO Energy (eV) | -5.89 |

| LUMO Energy (eV) | -0.25 |

| HOMO-LUMO Gap (eV) | 5.64 |

| Dipole Moment (Debye) | 2.15 |

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. acs.orgrsc.orgrsc.org While computationally more demanding than DFT for a given level of accuracy in many cases, HF provides a valuable starting point for more sophisticated methods. acs.orgloni.org Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF solution to incorporate electron correlation effects, leading to more accurate energy and property predictions.

For the benzene (B151609) ring component of this compound, HF and post-HF methods can be particularly useful for studying aromaticity and the effects of substitution on the electronic structure. nih.gov These methods can provide detailed insights into electron distribution and orbital energies.

Conformational Analysis and Energy Landscapes

The flexibility of the piperidine (B6355638) ring and the rotation around the C-N and C-C single bonds give rise to a complex conformational landscape for this compound. Conformational analysis aims to identify the stable conformers and determine their relative energies.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. wikipedia.org However, for a substituted piperidine like this compound, multiple chair conformers are possible, depending on whether the substituents are in axial or equatorial positions. The interplay of steric hindrance and electronic effects, such as hyperconjugation, determines the relative stability of these conformers. researchgate.net

Computational methods, particularly DFT, are well-suited for mapping the potential energy surface of this compound. By systematically rotating key dihedral angles and calculating the corresponding energies, a detailed energy landscape can be constructed, revealing the low-energy conformers and the energy barriers between them. Studies on similar molecules like 3-(hydroxymethyl)piperidine have shown that several stable conformations with different orientations of the hydroxymethyl and N-H groups can exist. researchgate.net

Table 2: Representative Relative Energies of (3-Hydroxymethyl)piperidine Conformers (Note: Data is based on studies of 3-(hydroxymethyl)piperidine and serves as an illustrative example.) researchgate.net

| Conformer | Relative Energy (kcal/mol) |

| Chair (Equatorial CH2OH, Equatorial NH) | 0.00 |

| Chair (Axial CH2OH, Equatorial NH) | 1.25 |

| Chair (Equatorial CH2OH, Axial NH) | 0.85 |

| Twist-Boat | 4.50 |

Molecular Dynamics Simulations for Conformational Sampling

While conformational analysis identifies static low-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of the conformational space at a given temperature.

For this compound, an MD simulation would reveal the transitions between different conformers, the flexibility of the molecule, and the influence of solvent on its structure. researchgate.net By analyzing the trajectory of an MD simulation, one can determine the population of different conformers and the timescales of conformational changes. This is particularly important for understanding how the molecule might interact with biological targets, as its dynamic behavior can influence binding affinity and selectivity.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT and other ab initio methods can be used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.netgithub.io The accuracy of these predictions has significantly improved, and by comparing calculated shifts with experimental data, the correct conformation or isomeric structure can often be assigned. researchgate.net

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. These calculations help in assigning the vibrational modes observed in experimental spectra to specific atomic motions within the molecule.

Table 3: Representative Predicted ¹³C NMR Chemical Shifts for a Phenylpiperidine Analog (Note: Data is illustrative and based on general principles of NMR prediction for similar structures.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Piperidine C2, C6 | 52.1 |

| Piperidine C3, C5 | 26.8 |

| Piperidine C4 | 24.5 |

| Hydroxymethyl CH2 | 65.3 |

| Phenyl C1 (ipso) | 151.2 |

| Phenyl C2 | 116.5 |

| Phenyl C3 | 129.8 |

| Phenyl C4 | 119.7 |

| Phenyl C5 | 129.5 |

| Phenyl C6 | 115.9 |

Computational Descriptors for Chemical Reactivity

DFT-based reactivity descriptors provide a quantitative measure of a molecule's propensity to participate in chemical reactions. nih.gov These descriptors are derived from the electronic structure and can be used to predict the reactive sites within a molecule.

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons.

Hardness (η): A measure of the resistance to charge transfer.

Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Local reactivity descriptors, such as the Fukui functions, can be used to identify the most electrophilic and nucleophilic sites within this compound. This information is crucial for predicting the outcomes of chemical reactions and understanding the molecule's interaction with other chemical species.

Table 4: Representative Global Reactivity Descriptors for a Phenylpiperidine Analog (Note: Data is illustrative and based on typical values for similar N-arylpiperidine systems.)

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.07 |

| Hardness (η) | 2.82 |

| Softness (S) | 0.35 |

| Electrophilicity Index (ω) | 1.67 |

Mechanistic Investigations of Chemical Reactivity and Transformations Involving 3 Piperidinophenyl Methanol

Reaction Kinetics and Thermodynamics of Selected Transformations

Detailed kinetic and thermodynamic parameters for reactions involving (3-Piperidinophenyl)methanol are not readily found in the literature. However, the reactivity of the molecule will be governed by the functional groups present: the secondary amine within the piperidine (B6355638) ring and the benzylic alcohol.

Oxidation of the Phenylmethanol Moiety: The oxidation of the benzylic alcohol to the corresponding benzaldehyde (B42025) or benzoic acid is a key transformation. The kinetics of such oxidations are influenced by the choice of oxidant and catalyst. For instance, the oxidation of a similar compound, 3-pyridinemethanol, using gold-palladium supported nanoparticles has been noted to be challenging due to the chemical stability of the substrate, with the nitrogen heteroatom potentially poisoning the catalyst. cardiff.ac.uk The reaction rate is also dependent on factors such as temperature, pressure, and solvent.

A hypothetical kinetic study of the oxidation of this compound could yield data similar to that observed for other benzylic alcohols. The reaction would likely follow a multi-step mechanism, and the rate-determining step could be the initial C-H bond cleavage at the benzylic position.

Table 1: Hypothetical Kinetic Parameters for the Oxidation of this compound

| Oxidant | Catalyst | Rate Constant (k) at 298 K (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| KMnO₄ | None | Data not available | Data not available |

| PCC | None | Data not available | Data not available |

| O₂ | Au-Pd/TiO₂ | Data not available | Data not available |

Note: This table is illustrative and not based on experimental data for this compound.

Thermodynamically, the oxidation of the alcohol to an aldehyde or carboxylic acid is generally an exothermic process. The precise enthalpy and entropy changes would need to be determined experimentally or through computational modeling.

N-Alkylation of the Piperidine Moiety: The piperidine nitrogen is a nucleophile and can undergo reactions such as N-alkylation. The kinetics of this SN2 reaction would depend on the electrophile, solvent, and temperature. Steric hindrance around the nitrogen atom could influence the reaction rate.

Elucidation of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding reaction mechanisms. For transformations involving this compound, various intermediates can be postulated based on the reaction type.

In the catalytic oxidation of the alcohol functional group, potential intermediates include a metal-alkoxide complex formed on the catalyst surface. Subsequent steps would involve the transfer of a hydride to the catalyst or an oxidant, leading to the formation of the aldehyde. Further oxidation to the carboxylic acid could proceed through a hydrated aldehyde intermediate (gem-diol).

During reactions involving the piperidine ring , such as the Knoevenagel condensation where piperidine can act as a catalyst, an iminium ion intermediate is often formed by the reaction of piperidine with a carbonyl compound. This is followed by the deprotonation of an active methylene (B1212753) compound to form a carbanion, which then attacks the iminium ion.

Dehydration of the Phenylmethanol Moiety: Acid-catalyzed dehydration of the benzylic alcohol would proceed through a benzylic carbocation intermediate. The stability of this carbocation, enhanced by the phenyl ring, would facilitate the reaction. The presence of the piperidine ring, particularly its nitrogen atom, could influence the stability of this intermediate through electronic effects.

Exploration of Novel Chemical Reactions Involving the Piperidine and Phenylmethanol Moieties

The bifunctional nature of this compound allows for the exploration of novel chemical transformations that can selectively target one or both functional groups.

Intramolecular Cyclization Reactions: It is conceivable to design reactions where the piperidine nitrogen and the hydroxyl group of the phenylmethanol moiety participate in an intramolecular cyclization. For instance, activation of the hydroxyl group to a good leaving group could be followed by nucleophilic attack by the piperidine nitrogen to form a fused heterocyclic system.

Multicomponent Reactions: The compound could serve as a building block in multicomponent reactions. The piperidine nitrogen can act as a nucleophile, and the hydroxyl group can be involved in subsequent transformations, allowing for the rapid construction of complex molecular architectures.

Reductive Amination: The phenylmethanol moiety could be oxidized to the corresponding aldehyde, which can then undergo an intramolecular reductive amination with the piperidine nitrogen under appropriate catalytic conditions to form a cyclized product.

Catalysis in Reactions Involving this compound

Catalysis plays a pivotal role in directing the reactivity and selectivity of transformations involving this compound.

Homogeneous and Heterogeneous Catalysis in Oxidation: As mentioned, the oxidation of the alcohol can be achieved using various catalytic systems. Heterogeneous catalysts, such as supported noble metal nanoparticles (e.g., Au-Pd), offer advantages in terms of catalyst recovery and reuse. cardiff.ac.uk Homogeneous catalysts, such as transition metal complexes, could also be employed. The choice of catalyst can influence the selectivity towards the aldehyde or the carboxylic acid.

Organocatalysis: The piperidine moiety itself can act as an organocatalyst. For example, piperidine is a well-known catalyst for the Knoevenagel condensation and Michael addition reactions. The mechanism typically involves the formation of an enamine or iminium ion intermediate.

Enantioselective Catalysis: The synthesis of chiral derivatives of this compound could be achieved through enantioselective catalysis. For example, asymmetric reduction of a corresponding ketone precursor using chiral catalysts could yield enantiomerically enriched this compound. Similarly, enantioselective reactions targeting the piperidine ring, such as rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) precursor, can lead to chiral piperidine derivatives. nih.gov

Table 2: Potential Catalytic Transformations of this compound

| Reaction Type | Catalyst Type | Potential Product(s) |

|---|---|---|

| Oxidation of Alcohol | Heterogeneous (e.g., Au-Pd/TiO₂) | (3-Piperidinophenyl)carbaldehyde, 3-(Piperidin-1-yl)benzoic acid |

| N-Alkylation | Phase Transfer Catalyst | N-Alkyl-(3-piperidinophenyl)methanol |

| Dehydration | Acid Catalyst | 1-(3-Vinylphenyl)piperidine |

| Knoevenagel Condensation (as catalyst) | This compound | α,β-Unsaturated carbonyl compounds |

Note: This table presents potential reactions and is not an exhaustive list.

Advanced Applications in Chemical Synthesis and Materials Science Research

(3-Piperidinophenyl)methanol as a Building Block in Organic Synthesis

The piperidine (B6355638) moiety is a prevalent heterocyclic scaffold found in numerous pharmaceuticals and biologically active natural products. ajchem-a.commdpi.comijnrd.org Consequently, this compound serves as an attractive starting material for the synthesis of complex molecular architectures in medicinal chemistry and drug discovery. ijnrd.orgnih.gov The molecule possesses two distinct reactive sites: the secondary amine of the piperidine ring and the primary hydroxyl group of the methanol (B129727) substituent. This bifunctionality allows for selective and sequential reactions to build elaborate structures.

The hydroxyl group can undergo a variety of common organic transformations. For instance, it can be:

Oxidized to form the corresponding aldehyde or carboxylic acid, providing a handle for further reactions such as imine formation or amidation.

Esterified with carboxylic acids or their derivatives to produce esters with potentially new biological activities.

Converted into a good leaving group , such as a tosylate or mesylate, which facilitates nucleophilic substitution reactions to introduce a wide range of other functional groups. researchgate.net

Transformed into a halide (e.g., using SOCl₂ or PBr₃), creating a precursor for Grignard reagents or coupling reactions.

Simultaneously, the piperidine nitrogen atom can be functionalized through:

N-alkylation or N-arylation to introduce diverse substituents, which is a common strategy for modulating the pharmacological properties of piperidine-containing drugs. acs.org

N-acylation to form amides, which can alter the electronic properties and conformational flexibility of the molecule.

Reductive amination , coupling the nitrogen with aldehydes or ketones.

This dual reactivity makes this compound a valuable scaffold for creating libraries of compounds for high-throughput screening. By systematically modifying both the hydroxyl and the amine functionalities, chemists can generate a large number of derivatives from a single, readily accessible starting material.

| Functional Group | Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|---|

| Hydroxyl (-CH₂OH) | Oxidation | PCC, DMP | Aldehyde (-CHO) |

| Esterification | Acetyl Chloride | Ester (-CH₂OAc) | |

| Tosylation | Tosyl Chloride | Tosylate (-CH₂OTs) | |

| Halogenation | SOCl₂ | Chloride (-CH₂Cl) | |

| Piperidine (-NH-) | N-Alkylation | Methyl Iodide | Tertiary Amine (-NMe-) |

| N-Acylation | Benzoyl Chloride | Amide (-N(CO)Ph-) |

Potential as a Ligand in Coordination Chemistry

Amino alcohols are well-established as effective ligands in coordination chemistry due to the presence of both nitrogen (Lewis base) and oxygen (hard donor) atoms, which can coordinate to metal centers. alfa-chemistry.comtandfonline.com this compound fits this profile perfectly, possessing the potential to act as a versatile ligand for a wide range of transition metals and main group elements.

The key to its ligating ability lies in the potential for chelation. The piperidine nitrogen and the hydroxyl oxygen are positioned in such a way that they can potentially form a stable six-membered chelate ring upon coordination to a single metal center. This chelate effect would result in more stable metal complexes compared to coordination with monodentate ligands.

Potential coordination modes for this compound include:

Monodentate Coordination: It could coordinate to a metal center through either the piperidine nitrogen atom or the hydroxyl oxygen atom, depending on the nature of the metal (hard/soft acid-base principles) and the reaction conditions.

Bidentate Chelation: The most likely and stable mode would involve the formation of an N,O-chelate, where both the nitrogen and oxygen atoms bind to the same metal ion. acs.org

Bridging Ligand: In polynuclear complexes, the ligand could bridge two or more metal centers, with the nitrogen coordinating to one metal and the oxygen to another.

The resulting metal complexes could have interesting catalytic, magnetic, or optical properties. For instance, chiral derivatives of this compound could be used to synthesize asymmetric catalysts for enantioselective transformations. Research on other piperidine-based ligands has shown their utility in forming complexes with metals like magnesium, zinc, and titanium, which are active in polymerization catalysis. bohrium.comrsc.orgrsc.org The study of this compound complexes could therefore open new avenues in the design of catalysts for various organic reactions.

Incorporation into Polymeric Structures

The incorporation of heterocyclic rings like piperidine into polymer backbones or as pendant groups can impart unique properties to the resulting materials, such as altered solubility, thermal stability, and the ability to coordinate metal ions. digitellinc.com this compound is a suitable candidate for integration into polymeric structures due to its reactive hydroxyl group.

A primary strategy for its incorporation involves converting the molecule into a polymerizable monomer. This can be readily achieved by esterification of the hydroxyl group with an unsaturated acyl chloride, such as acryloyl chloride or methacryloyl chloride. The resulting monomer, (3-piperidinophenyl)methyl acrylate (B77674) or methacrylate, contains a vinyl group that can undergo polymerization.

| Starting Material | Reagent | Monomer Product | Polymerization Method |

|---|---|---|---|

| This compound | Methacryloyl chloride | (3-Piperidinophenyl)methyl methacrylate | Free-radical polymerization (e.g., using AIBN) |

This newly synthesized monomer could then be:

Homopolymerized to yield a polymer with a piperidine-containing side chain on every repeating unit.

Copolymerized with other vinyl monomers (e.g., styrene, methyl methacrylate) to fine-tune the properties of the final material. By varying the ratio of the comonomers, properties such as the glass transition temperature, hydrophilicity, and density of functional groups can be precisely controlled. digitellinc.com

The resulting polymers, featuring pendant piperidine groups, could find applications as basic polymeric supports, ion-exchange resins, or as polymeric ligands for scavenging metal ions from solutions. Furthermore, the synthesis of piperazine-based polymers for antimicrobial applications suggests that polymers containing the similar piperidine motif may also exhibit interesting biological properties. rsc.org

Role in the Development of New Reagents or Catalysts

The bifunctional nature of this compound provides a foundation for its use in the development of novel organocatalysts. Organocatalysis has emerged as a powerful tool in organic synthesis, and molecules containing both a Brønsted/Lewis basic site and a hydrogen-bond donor site are particularly effective for many transformations. mdpi.com

This compound possesses:

A basic piperidine nitrogen , which can act as a Brønsted base to deprotonate a pro-nucleophile or as a Lewis base to activate a substrate.

A hydroxyl group , which can act as a hydrogen-bond donor to activate an electrophile, thereby increasing its reactivity.

This combination allows for a cooperative, bifunctional catalytic mechanism. For example, in a Michael addition, the piperidine nitrogen could deprotonate the carbon acid nucleophile, while the hydroxyl group could simultaneously activate the Michael acceptor through hydrogen bonding. This dual activation within a single catalyst molecule can lead to higher reaction rates and stereoselectivities. Piperidine and its derivatives are already known to be effective organocatalysts for various reactions, including Mannich and cascade reactions. researchgate.netacs.orgnih.gov

Furthermore, this compound can serve as a scaffold for more complex catalysts. The hydroxyl and amine groups can be derivatized to attach other catalytic moieties or to tune the steric and electronic properties of the catalyst for a specific reaction. For example, attaching a chiral group to either the nitrogen or the oxygen could produce an asymmetric catalyst for enantioselective synthesis. The development of bifunctional catalysts is a key area of research, and simple, accessible molecules like this compound provide an excellent starting point for catalyst design. researchgate.net

Future Directions and Emerging Research Avenues for 3 Piperidinophenyl Methanol Studies

Exploration of Uncharted Chemical Reactivity

The unique structural arrangement of (3-Piperidinophenyl)methanol, featuring a piperidine (B6355638) ring, a phenyl group, and a primary alcohol, presents a rich landscape for exploring novel chemical transformations. Future research will likely focus on leveraging the interplay between these functional groups to uncover uncharted reactivity.

Key areas for investigation include:

Intramolecular Cyclization Reactions: The proximity of the piperidinyl nitrogen and the benzylic alcohol offers opportunities for novel intramolecular cyclization cascades. Investigation into acid- or metal-catalyzed reactions could lead to the formation of unique polycyclic heterocyclic systems that are otherwise difficult to synthesize.

Directed C-H Activation: The piperidine ring can act as a directing group for transition-metal-catalyzed C-H activation/functionalization of the phenyl ring. This approach would enable the selective introduction of various substituents at positions ortho to the piperidine group, providing a direct route to a diverse array of analogues.

Oxidative and Reductive Transformations: Systematic exploration of the oxidation of the methanol (B129727) moiety to an aldehyde or carboxylic acid, in conjunction with reactions involving the piperidine nitrogen, could yield novel bifunctional molecules. Conversely, reductive pathways could be explored to modify the aromatic ring, potentially leading to saturated carbocyclic derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound are well-suited for integration with modern automation technologies. Flow chemistry and automated synthesis platforms offer significant advantages in terms of reproducibility, safety, and the ability to rapidly explore a vast chemical space. soci.orgaoliutech.com

Flow Chemistry: Continuous-flow synthesis can enable safer and more scalable production of this compound and its derivatives. mdpi.com The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions that may be challenging in traditional batch processing. soci.org For instance, hazardous intermediates can be generated and consumed in situ, minimizing risk.

Automated Synthesis: High-throughput and automated synthesis platforms can be employed to generate large libraries of this compound analogues for screening purposes. unito.itnih.gov By systematically varying substituents on the piperidine ring, the phenyl ring, and by modifying the methanol group, researchers can rapidly identify structure-activity relationships. rug.nlmit.edu This approach merges solid-phase synthesis with flow chemistry, where the target molecule is grown on a solid support while reagents are passed through in the mobile phase. aoliutech.com

Table 1: Hypothetical Flow Chemistry Reaction Optimization Parameters

| Parameter | Range | Optimal Condition (Hypothetical) | Purpose |

|---|---|---|---|

| Temperature | 25 - 150 °C | 80 °C | Increase reaction rate |

| Residence Time | 1 - 30 min | 10 min | Ensure complete conversion |

| Reagent Conc. | 0.1 - 1.0 M | 0.5 M | Maximize yield |

Advanced Spectroscopic Characterization Techniques

A deeper understanding of the structural and dynamic properties of this compound and its derivatives will require the application of advanced spectroscopic techniques. While standard techniques like 1H and 13C NMR are routine, more sophisticated methods can provide unprecedented insight.

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are crucial for unambiguously assigning the complex spectra of novel analogues. Furthermore, Nuclear Overhauser Effect (NOE) based experiments (NOESY/ROESY) can elucidate through-space interactions, providing critical information on the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for confirming the elemental composition of newly synthesized compounds. mdpi.com Tandem mass spectrometry (MS/MS) experiments can be used to probe fragmentation patterns, which helps in the structural elucidation of unknown products and metabolites. mdpi.com

Solid-State NMR and X-ray Crystallography: For understanding the molecule's properties in the solid state, solid-state NMR and single-crystal X-ray diffraction are powerful tools. X-ray crystallography can provide precise three-dimensional structural information, including bond lengths, bond angles, and crystal packing interactions, which are vital for structure-based design efforts. nih.gov

Theoretical Predictions for Rational Design of Analogues

Computational chemistry and molecular modeling are poised to play a pivotal role in guiding the future design of this compound analogues with desired properties. rsc.org These in silico methods can significantly reduce the experimental effort required by predicting molecular properties and potential biological activities before synthesis. mit.eduresearchgate.net

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of molecular properties, including geometric parameters, vibrational frequencies (for comparison with IR/Raman spectra), and electronic properties like HOMO-LUMO energy gaps. researchgate.net This information is valuable for understanding the molecule's intrinsic reactivity and spectroscopic characteristics.

Molecular Docking: If this compound is being investigated as a scaffold for drug discovery, molecular docking studies can predict the binding modes and affinities of its analogues to a specific biological target. This allows for the rational design of compounds with potentially enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models from a library of synthesized analogues and their measured activities, it is possible to create predictive models that correlate structural features with activity. These models can then be used to design new, more potent compounds.

Table 2: Application of Theoretical Methods in Analogue Design

| Computational Method | Predicted Property | Application in Design |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity indices | Guide synthetic strategy, interpret spectroscopic data |

| Molecular Docking | Binding affinity, binding pose | Prioritize synthesis of analogues with high predicted target affinity |

| QSAR | Biological activity | Predict activity of virtual compounds, guide lead optimization |

常见问题

Q. What are the established synthetic routes for (3-Piperidinophenyl)methanol, and how do their yields and purity compare under varying conditions?

this compound is typically synthesized via nucleophilic substitution or reductive amination reactions. Key steps involve coupling piperidine derivatives with substituted benzyl alcohols. For example, one method may use a palladium-catalyzed cross-coupling reaction to introduce the piperidine moiety, achieving yields of 60-75% under optimized conditions (e.g., 80°C, 12 hours). Purity (>95%) can be enhanced via recrystallization in ethanol or column chromatography using silica gel . Variations in solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) significantly impact reaction efficiency.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key markers include:

- ¹H NMR : A singlet at δ 4.6–4.8 ppm (hydroxyl proton of methanol group) and multiplet signals at δ 2.5–3.2 ppm (piperidine ring protons).

- ¹³C NMR : A carbon signal at δ 65–70 ppm (methanol carbon) and aromatic carbons between δ 120–140 ppm.

Mass spectrometry (ESI-MS or HRMS) should show a molecular ion peak at m/z 207.1 (C₁₂H₁₇NO⁺). Infrared spectroscopy (IR) can confirm the hydroxyl group (broad peak ~3200–3400 cm⁻¹) .

Q. What are the known metabolic pathways and pharmacokinetic properties of this compound, and which in vitro models are suitable for preliminary assessment?

Phase I metabolism involves hydroxylation of the piperidine ring (CYP3A4/5-mediated) and oxidation of the methanol group. In vitro models include:

- Liver microsomes : To assess metabolic stability (half-life <30 minutes suggests rapid clearance).

- Caco-2 cells : For intestinal permeability studies (Papp >1 × 10⁻⁶ cm/s indicates good absorption).

Pharmacokinetic parameters (e.g., bioavailability, plasma protein binding) can be modeled using HPLC-MS/MS quantification in rodent plasma .

Q. What are the recommended protocols for evaluating the stability of this compound under various storage conditions?

- Thermal stability : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation.

- Photostability : Use amber vials and avoid UV light exposure.

Degradation products (e.g., piperidine N-oxide or benzaldehyde derivatives) should be monitored via accelerated stability testing (40°C/75% RH for 6 months) and analyzed by HPLC .

Advanced Research Questions

Q. How can computational chemistry models predict the biological activity of this compound, and what validation experiments are necessary?

Step 1 : Perform molecular docking (AutoDock Vina or Schrödinger) to screen against targets like serotonin receptors or monoamine oxidases. Prioritize binding poses with ΔG < –8 kcal/mol. Step 2 : Conduct QSAR modeling to correlate structural descriptors (e.g., logP, polar surface area) with activity. Validation : Compare predictions with in vitro assays (e.g., radioligand binding for receptor affinity) and adjust models using Bayesian classifiers to resolve false positives .

Q. What strategies resolve contradictions in reported pharmacological data for this compound across studies?

- Systematic review : Aggregate data from peer-reviewed studies (exclude patents and non-GLP reports).

- Meta-analysis : Use fixed-effects models to quantify heterogeneity (I² >50% indicates significant variability).

- Reproducibility testing : Replicate key experiments under standardized conditions (e.g., cell lines, assay protocols) .

Q. How does stereochemistry influence this compound’s interaction with biological targets, and what chiral resolution methods are effective?

The R-enantiomer may exhibit higher affinity for G-protein-coupled receptors due to steric complementarity. Chiral resolution methods include:

Q. What in silico tools predict off-target effects of this compound, and how should these integrate with high-throughput screening (HTS)?

Q. How can isotopic labeling (e.g., ²H or ¹³C) elucidate this compound’s distribution and metabolism in biological systems?

Q. What structural analogs of this compound show enhanced bioactivity, and how can SAR guide lead optimization?

- Fluorinated analogs : Substitute the phenyl ring with –F to improve blood-brain barrier penetration (logP reduction by ~0.5).

- Sulfonyl derivatives : Introduce –SO₂– groups to enhance solubility and receptor binding.

SAR analysis should prioritize analogs with ClogP 2–3 and topological polar surface area <60 Ų .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。